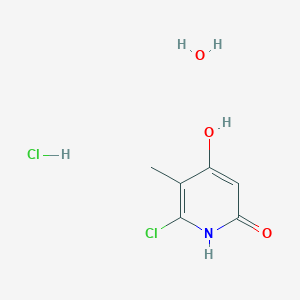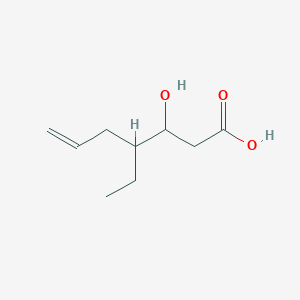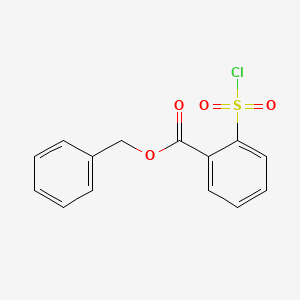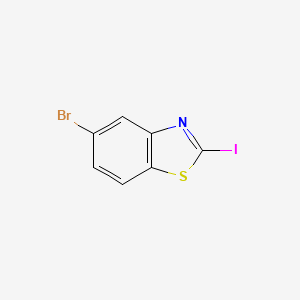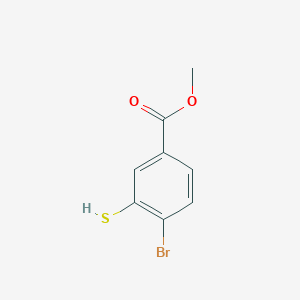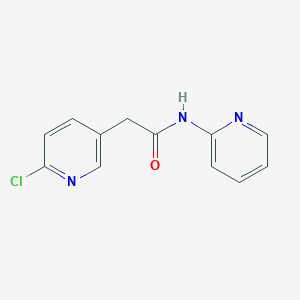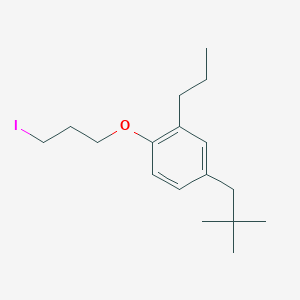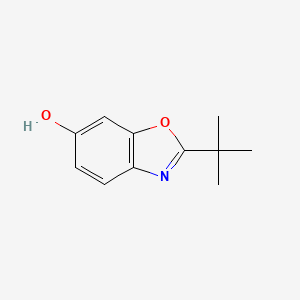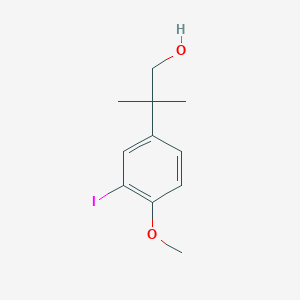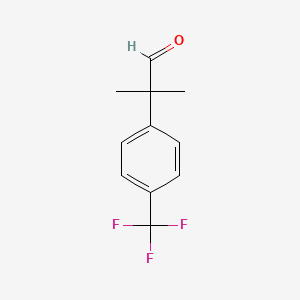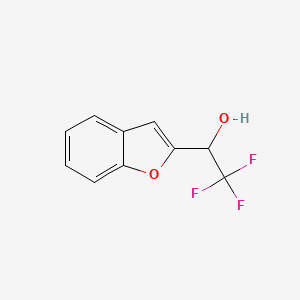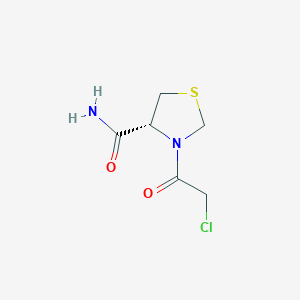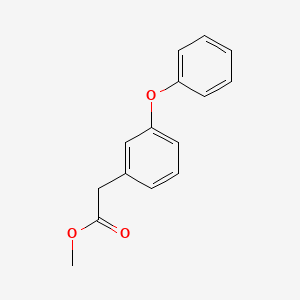
Methyl 2-(3-phenoxyphenyl)acetate
Vue d'ensemble
Description
Methyl 2-(3-phenoxyphenyl)acetate is an organic compound with the molecular formula C15H14O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenoxyphenyl)acetate typically involves the esterification of (3-Phenoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-phenoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form (3-Phenoxyphenyl)acetic acid.
Reduction: Reduction of the ester group can yield (3-Phenoxyphenyl)ethanol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: (3-Phenoxyphenyl)acetic acid
Reduction: (3-Phenoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-phenoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (3-Phenoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Phenoxyphenyl)acetic acid methyl ester
- (2-Phenoxyphenyl)acetic acid methyl ester
- (3-Phenoxyphenyl)propionic acid methyl ester
Uniqueness
Methyl 2-(3-phenoxyphenyl)acetate is unique due to the position of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
DEVITRVUTHLYIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
